molecular formula C51H56FN9O10S B10857800 Dovitinib-RIBOTAC

Dovitinib-RIBOTAC

Cat. No.: B10857800
M. Wt: 1006.1 g/mol
InChI Key: YTBJOOVFCGXASL-MYYQOHSPSA-N
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Description

Dovitinib-RIBOTAC is a novel compound that combines the properties of dovitinib, a receptor tyrosine kinase inhibitor, with the innovative RIBOTAC (ribonuclease targeting chimera) technology. This compound selectively targets and degrades cancer-associated ribonucleic acid (RNA), offering a promising approach for cancer treatment .

Chemical Reactions Analysis

Dovitinib-RIBOTAC undergoes several types of chemical reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly involving the sulfur-containing ring.

    Reduction: Reduction reactions may occur, affecting the carbon and oxygen chain.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.

Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts. The major products formed from these reactions depend on the specific conditions and reagents used .

Mechanism of Action

Comparison with Similar Compounds

Dovitinib-RIBOTAC is unique due to its combination of dovitinib’s receptor tyrosine kinase inhibition with the RNA-targeting capabilities of RIBOTAC technology. Similar compounds include:

Dovitinib-RIBOTAC stands out for its enhanced selectivity and efficacy in targeting cancer-associated RNA .

Properties

Molecular Formula

C51H56FN9O10S

Molecular Weight

1006.1 g/mol

IUPAC Name

ethyl (5Z)-5-[[4-[2-[2-[2-[2-[2-[4-[2-(4-amino-5-fluoro-2-oxo-1H-quinolin-3-yl)-3H-benzimidazol-5-yl]piperazin-1-yl]ethylcarbamoylamino]ethoxy]ethoxy]ethoxy]ethoxy]-3-hydroxyphenyl]methylidene]-4-hydroxy-2-phenyliminothiophene-3-carboxylate

InChI

InChI=1S/C51H56FN9O10S/c1-2-70-50(65)44-46(63)41(72-49(44)56-33-7-4-3-5-8-33)30-32-11-14-40(39(62)29-32)71-28-27-69-26-25-68-24-23-67-22-16-55-51(66)54-15-17-60-18-20-61(21-19-60)34-12-13-36-38(31-34)58-47(57-36)43-45(53)42-35(52)9-6-10-37(42)59-48(43)64/h3-14,29-31,62-63H,2,15-28H2,1H3,(H,57,58)(H3,53,59,64)(H2,54,55,66)/b41-30-,56-49?

InChI Key

YTBJOOVFCGXASL-MYYQOHSPSA-N

Isomeric SMILES

CCOC(=O)C1=C(/C(=C/C2=CC(=C(C=C2)OCCOCCOCCOCCNC(=O)NCCN3CCN(CC3)C4=CC5=C(C=C4)N=C(N5)C6=C(C7=C(C=CC=C7F)NC6=O)N)O)/SC1=NC8=CC=CC=C8)O

Canonical SMILES

CCOC(=O)C1=C(C(=CC2=CC(=C(C=C2)OCCOCCOCCOCCNC(=O)NCCN3CCN(CC3)C4=CC5=C(C=C4)N=C(N5)C6=C(C7=C(C=CC=C7F)NC6=O)N)O)SC1=NC8=CC=CC=C8)O

Origin of Product

United States

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